1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

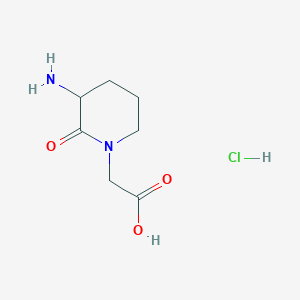

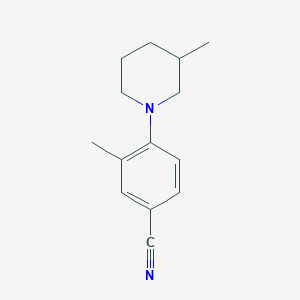

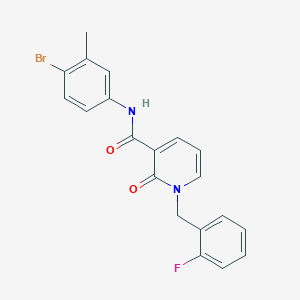

“1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea” is a chemical compound that contains a morpholinopyrimidinyl group and a phenylurea group . It’s a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . Protodeboronation of pinacol boronic esters is a known method for the synthesis of related compounds .Applications De Recherche Scientifique

Cancer Research

Research has indicated the potential of 1-(2-Morpholinopyrimidin-5-yl)-3-phenylurea derivatives in cancer treatment. Specifically, derivatives have been explored for their role in inhibiting PI3Kβ, a kinase implicated in PTEN-deficient cancers. Compounds displaying improved physicochemical and pharmacokinetic properties have demonstrated significant in vivo activity in cancer models, prompting further investigation and clinical trials (Certal et al., 2014). Additionally, other research has synthesized receptor tyrosine kinase inhibitors showing potent activity against chronic myeloid leukemia (CML) cell lines, highlighting the relevance of these compounds in cancer treatment strategies (Weiwei Li et al., 2019).

Antimicrobial and Antifungal Activity

Novel compounds within this chemical class have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant potency against a range of microbial strains, suggesting their potential as antimicrobial agents. This includes research on compounds displaying antimicrobial activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans, indicating their utility in addressing infectious diseases (Desai et al., 2013).

Anticonvulsant Activity

The exploration into the anticonvulsant properties of this compound derivatives has identified compounds with broad spectra of activity across various seizure models. This research suggests their potential utility in developing new treatments for epilepsy, offering an alternative to current antiepileptic drugs with favorable safety profiles (Kamiński et al., 2015).

Neurokinin-1 Receptor Antagonism

Research into neurokinin-1 receptor antagonists has identified compounds with potential clinical applications in treating emesis and depression. This includes the development of orally active, water-soluble compounds suitable for both intravenous and oral administration, showcasing the versatility and therapeutic potential of this chemical class (Harrison et al., 2001).

Antitubercular Activity

The fight against tuberculosis has benefited from the synthesis of 1,5-Diphenyl pyrrole derivatives targeting the MmpL3 transporter in Mycobacterium tuberculosis. These efforts have led to compounds with improved drug-like properties and in vivo efficacy, reinforcing the importance of this chemical class in developing new antitubercular agents (Poce et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “(2-Morpholinopyrimidin-5-yl)methanol”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Propriétés

IUPAC Name |

1-(2-morpholin-4-ylpyrimidin-5-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c21-15(18-12-4-2-1-3-5-12)19-13-10-16-14(17-11-13)20-6-8-22-9-7-20/h1-5,10-11H,6-9H2,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUYPPJHMXAQRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2714534.png)

![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2714538.png)

![4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2714543.png)

![Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2714554.png)